2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride
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Overview
Description
2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a heterocyclic aromatic organic compound that is known for its broad range of chemical and biological properties. This compound is of significant interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride typically involves the reaction of benzimidazole derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1H-benzo[d]imidazole with formaldehyde and methylamine, followed by the addition of acetic acid and hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzimidazole derivatives .
Scientific Research Applications
2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infections and cancer.
Industry: Used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the inhibition of cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride
- 2-(5-Methoxy-1H-benzo[d]imidazol-2-yl)ethanamine dihydrochloride
- 2-(2-Methyl-1H-benzo[d]imidazol-1-yl)acetic acid hydrochloride
Uniqueness
2-(((1H-Benzo[d]imidazol-2-yl)methyl)(methyl)amino)acetic acid hydrochloride is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H14ClN3O2 |
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Molecular Weight |
255.70 g/mol |
IUPAC Name |
2-[1H-benzimidazol-2-ylmethyl(methyl)amino]acetic acid;hydrochloride |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-14(7-11(15)16)6-10-12-8-4-2-3-5-9(8)13-10;/h2-5H,6-7H2,1H3,(H,12,13)(H,15,16);1H |
InChI Key |
SAOYDBSPZBUMDH-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=NC2=CC=CC=C2N1)CC(=O)O.Cl |
Origin of Product |
United States |
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